脱氧尿苷三磷酸 (dUTP)

描述

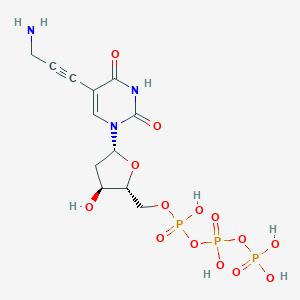

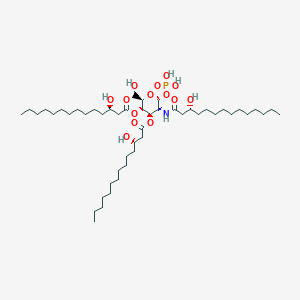

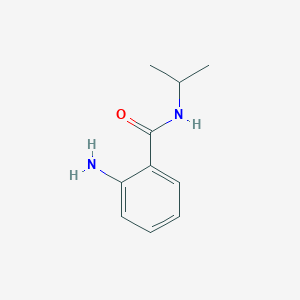

Aminoallyl-deoxyuridine-5’-triphosphate (ap-dUTP) is a modified nucleotide that can be incorporated into DNA during enzymatic synthesis. This compound is particularly useful in molecular biology and biochemistry for labeling DNA with various tags, such as fluorescent dyes or biotin, which can then be used for detection and analysis purposes .

科学研究应用

Aminoallyl-deoxyuridine-5’-triphosphate has a wide range of scientific research applications, including:

Molecular Biology: Used for labeling DNA with fluorescent dyes or biotin for detection and analysis in techniques like FISH, PCR, and microarray analysis.

Biochemistry: Employed in the study of DNA-protein interactions and DNA replication processes.

Medicine: Utilized in diagnostic assays and research on genetic diseases.

Industry: Applied in the development of diagnostic kits and tools for genetic analysis.

作用机制

Target of Action

The primary target of ap-dUTP is the enzyme dUTPase . This enzyme is responsible for the hydrolysis of dUTP to dUMP within cells . It plays a crucial role in maintaining DNA integrity in dividing cells .

Mode of Action

ap-dUTP interacts with its target, dUTPase, by being incorporated into the enzyme’s active site . The dUTPase enzymatic cycle consists of at least four distinct steps :

Biochemical Pathways

The action of ap-dUTP affects the biochemical pathway of pyrimidine metabolism . It provides dUMP for thymidylate biosynthesis . In addition, it is involved in the repair of spontaneous AP sites and 3′-blocked single strand breaks (SSBs) resulting from the chemical or enzymatic (AP lyase) cleavage of AP sites in DNA .

Pharmacokinetics

It’s important to note that the compound’s interaction with its target, dUTPase, and its incorporation into DNA would be key factors influencing its pharmacokinetic properties .

Result of Action

The action of ap-dUTP results in the production of amine-modified DNA . This can then be labeled with any amine-reactive dye or hapten . The action of ap-dUTP is essential in maintaining DNA integrity in dividing cells . It prevents high rates of uracil incorporation into newly synthesized DNA .

生化分析

Biochemical Properties

Ap-dUTP interacts with several enzymes and proteins in biochemical reactions. The terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay uses ap-dUTP to label the free 3ʹ-hydroxyl termini of fragmented genomic DNA . This interaction allows for the visualization of nuclei containing fragmented DNA .

Cellular Effects

Ap-dUTP has profound effects on various types of cells and cellular processes. It influences cell function by enabling the detection of apoptotic cells through the TUNEL assay . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of ap-dUTP involves its incorporation onto the free 3′-hydroxyl termini of fragmented genomic DNA by the enzyme terminal deoxynucleotidyl transferase (TdT) during the TUNEL assay . This results in the labeling of the exposed termini of DNA, enabling the visualization of nuclei containing fragmented DNA .

Metabolic Pathways

Ap-dUTP is involved in the metabolic pathway of DNA fragmentation during apoptosis . It interacts with the enzyme TdT during the TUNEL assay .

准备方法

Synthetic Routes and Reaction Conditions

Aminoallyl-deoxyuridine-5’-triphosphate can be synthesized through enzymatic incorporation methods. The most common approach involves the use of DNA polymerases, such as reverse transcriptase, Taq DNA polymerase, or phi29 DNA polymerase, to incorporate the modified nucleotide into DNA during processes like reverse transcription, polymerase chain reaction (PCR), or nick translation .

Industrial Production Methods

In industrial settings, aminoallyl-deoxyuridine-5’-triphosphate is typically produced in large quantities using optimized enzymatic synthesis protocols. These protocols ensure high yield and purity of the compound, which is then supplied as aqueous solutions titrated to a neutral pH with sodium hydroxide .

化学反应分析

Types of Reactions

Aminoallyl-deoxyuridine-5’-triphosphate undergoes various chemical reactions, primarily involving its aminoallyl group. These reactions include:

Substitution Reactions: The aminoallyl group can react with amine-reactive dyes or haptens, allowing for the labeling of DNA with fluorescent or biotin tags.

Enzymatic Incorporation: The compound can be incorporated into DNA by DNA polymerases during enzymatic synthesis.

Common Reagents and Conditions

Common reagents used in reactions involving aminoallyl-deoxyuridine-5’-triphosphate include:

Amine-reactive dyes: Such as succinimidyl esters of Alexa Fluor dyes.

DNA polymerases: Including reverse transcriptase, Taq DNA polymerase, and phi29 DNA polymerase.

Major Products Formed

The major products formed from reactions involving aminoallyl-deoxyuridine-5’-triphosphate are labeled DNA molecules. These labeled DNA molecules can be used in various applications, such as fluorescence in situ hybridization (FISH), microarray analysis, and dot blot hybridization .

相似化合物的比较

Aminoallyl-deoxyuridine-5’-triphosphate is unique in its ability to be easily incorporated into DNA and subsequently labeled with a wide range of tags. Similar compounds include:

5-Aminohexylacrylamido-deoxyuridine-5’-triphosphate (aha-dUTP): Another modified nucleotide used for labeling DNA.

Sulfo-cyanine3-deoxyuridine-5’-triphosphate: A fluorescently labeled nucleotide used in rolling circle amplification.

Compared to these similar compounds, aminoallyl-deoxyuridine-5’-triphosphate offers a versatile and efficient method for labeling DNA with various tags, making it a valuable tool in molecular biology and biochemistry .

属性

IUPAC Name |

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGIMXKBIBMKBL-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)

![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)